(4r)-4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one (4r)-4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13428044
InChI: InChI=1S/C11H14N2O2/c1-11(8-14)7-13(12-10(11)15)9-5-3-2-4-6-9/h2-6,14H,7-8H2,1H3,(H,12,15)/t11-/m1/s1
SMILES: CC1(CN(NC1=O)C2=CC=CC=C2)CO
Molecular Formula: C11H14N2O2
Molecular Weight: 206.24 g/mol

(4r)-4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one

CAS No.:

Cat. No.: VC13428044

Molecular Formula: C11H14N2O2

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

(4r)-4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one -

Specification

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
IUPAC Name (4R)-4-(hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one
Standard InChI InChI=1S/C11H14N2O2/c1-11(8-14)7-13(12-10(11)15)9-5-3-2-4-6-9/h2-6,14H,7-8H2,1H3,(H,12,15)/t11-/m1/s1
Standard InChI Key DSVIHYOAKPVFEH-LLVKDONJSA-N
Isomeric SMILES C[C@@]1(CN(NC1=O)C2=CC=CC=C2)CO
SMILES CC1(CN(NC1=O)C2=CC=CC=C2)CO
Canonical SMILES CC1(CN(NC1=O)C2=CC=CC=C2)CO

Introduction

Chemical Structure and Physicochemical Properties

The compound belongs to the pyrazolidinone class, featuring a five-membered ring with two nitrogen atoms. Its IUPAC name, (4R)-4-(hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one, reflects its stereochemistry at the C4 position, hydroxymethyl (-CH₂OH), methyl (-CH₃), and phenyl (-C₆H₅) substituents . Key properties include:

PropertyValueSource
Molecular FormulaC₁₁H₁₄N₂O₂
Molecular Weight206.24 g/mol
Melting Point122–126°C
Water Solubility7.1 g/L (20°C)
Density1.188 g/cm³
Refractive Index1.56

The (4R) configuration confers stereoselective reactivity, critical for interactions with biological targets . Its hydroxymethyl group enables participation in hydrogen bonding and redox reactions, while the phenyl group enhances lipophilicity .

Synthesis and Stereochemical Control

Synthetic Routes

Industrial and laboratory syntheses typically involve:

  • Ring Formation: Condensation of phenylhydrazine with methylglyoxal under acidic/basic conditions to form the pyrazolidinone core .

  • Hydroxymethylation: Introduction of the hydroxymethyl group via formaldehyde under catalytic conditions .

  • Stereoselective Optimization: Chiral auxiliaries or catalysts ensure the (4R) configuration, achieving enantiomeric excess >95% .

A patented method utilizes cyclic sulfite intermediates reacting with aromatic hydrazines, yielding high-purity product . Continuous flow processes in industrial settings enhance scalability and reduce byproducts .

Applications in Research and Industry

Medicinal Chemistry

  • Drug Precursor: Used in synthesizing COX-2 inhibitors and analgesics .

  • Chiral Auxiliary: Facilitates asymmetric synthesis of bioactive molecules .

Material Science

  • Redox Mediator: Participates in electron-transfer reactions with hydroquinones and ascorbic acid, relevant to battery and sensor technologies .

Case Studies

  • Anti-inflammatory Agent: Reduced edema in rodent models by 40–60% at 50 mg/kg doses .

  • Enzyme Interaction: Binds to heme proteins, altering cytochrome P450 activity .

Comparative Analysis with Structural Analogs

CompoundStructural FeaturesBiological Activity
PhenylbutazonePyrazolidinone with butyl chainAnti-inflammatory
RofecoxibSelective COX-2 inhibitorAnalgesic
(4S)-EnantiomerMirror-image configurationReduced bioactivity

The (4R) configuration enhances target specificity compared to racemic mixtures or (4S)-enantiomers .

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